molecular formula C18H17N3O3S B2443379 {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone CAS No. 321848-15-1

{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone

Cat. No.: B2443379
CAS No.: 321848-15-1
M. Wt: 355.41
InChI Key: DRJYRBOMIPEDOQ-UHFFFAOYSA-N
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Description

{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-17(12-25(23,24)16-8-4-3-5-9-16)14(2)21(20-13)18(22)15-7-6-10-19-11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJYRBOMIPEDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and the optimization of yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide derivative.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone demonstrates significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, leading to bactericidal effects .
  • Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against fungi like Candida albicans and Aspergillus niger. It interferes with fungal cell wall synthesis, resulting in cell death .

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives and sulfonyl reagents. The characterization techniques include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Drug Development : A study focused on synthesizing derivatives of pyrazole compounds demonstrated that modifications to the sulfonyl group significantly enhanced antibacterial activity. The derivatives were tested against clinical isolates with promising results, indicating potential for developing new antimicrobial agents.
  • Cancer Research : Research has explored the use of pyrazole derivatives in cancer therapy. The compound's ability to inhibit specific cancer cell lines suggests its role as a lead compound in anticancer drug discovery .

Mechanism of Action

The mechanism of action of {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . This interaction can lead to various biological effects, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone apart from similar compounds is its unique combination of a pyrazole ring with a phenylsulfonyl and pyridinyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone is a synthetic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including inflammation and cancer.

The molecular formula of the compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molar mass of 353.41 g/mol. The compound features a pyrazole ring substituted with a phenylsulfonyl group and a pyridinyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H17N3O3S
Molar Mass353.41 g/mol
DensityPredicted 1.26 g/cm³
Boiling PointPredicted 527.4 °C
pKa0.25

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole-based compounds, demonstrating their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, this compound has shown promise in targeting specific cancer pathways.

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound's structure allows it to interact with cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Studies have reported that similar compounds can reduce inflammation markers in animal models .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Research has indicated that pyrazole derivatives can inhibit bacterial growth by disrupting bacterial cell wall synthesis or function . This property makes this compound a candidate for further investigation as an antimicrobial agent.

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of several pyrazole derivatives, including this compound, against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer activity .
  • Anti-inflammatory Research : In an experimental model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved joint swelling scores compared to controls .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:

  • Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Induction of Apoptosis : It is hypothesized that the compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Q & A

Q. What are the key considerations for optimizing the synthesis of {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone?

Synthesis optimization requires careful selection of reaction conditions. For pyrazole derivatives, solvent-free protocols using oxoammonium salts (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate) enable efficient oxidative amidation of aldehydes at 55°C, yielding high purity (86%) without column chromatography . Alternatively, refluxing in xylene with chloranil as an oxidizing agent (1:1.4 molar ratio) followed by NaOH washing and recrystallization is effective for analogous sulfonylpyrazole derivatives . Temperature control (0–50°C) during diazonium salt formation and coupling steps minimizes side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1686 cm⁻¹, C=N stretch at ~1554 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent patterns (e.g., pyrazole methyl groups at δ 2.34–2.77 ppm, aromatic protons at δ 7.30–7.63 ppm) .
  • Mass Spectrometry (EI-MS or ESI-MS) : Confirms molecular weight (e.g., M+2 peak at m/z 456.20 for chlorinated analogs) and fragmentation patterns .
  • Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of the pyrazole and sulfonyl groups. For example, bond angles and torsional strain in the pyridinylmethanone moiety can be quantified to confirm regioselectivity and steric effects . High-resolution data (>1.0 Å) are critical for detecting disorder in flexible substituents like the phenylsulfonylmethyl group .

Q. How should researchers address contradictions in biological activity data across different assays?

Discrepancies in antimicrobial or anti-inflammatory activity (e.g., Gram-positive vs. Gram-negative bacterial inhibition) may arise from assay conditions (e.g., solvent polarity, pH) or cellular uptake variations. Methodological steps include:

  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., serial dilution in Mueller-Hinton broth for antibacterial assays) .
  • Comparative SAR Studies : Modify substituents (e.g., replacing chlorophenyl with nitro/methoxy groups) to isolate electronic or steric contributions to activity .
  • Membrane Permeability Assays : Use logP calculations or Caco-2 cell models to correlate hydrophobicity with efficacy .

Q. What computational and experimental methods are used to study structure-activity relationships (SAR)?

  • Molecular Docking : Predict binding interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using PyMOL or AutoDock .
  • Pharmacophore Modeling : Identify essential functional groups (e.g., sulfonylmethyl as a hydrogen bond acceptor) using Schrödinger Suite .
  • In Vitro Assays : Test analogs with systematic substituent variations (e.g., halogenation at the phenyl ring) to map electronic effects on enzyme inhibition .

Methodological Notes

  • Crystallography : Prioritize synchrotron radiation sources for twinned or low-resolution crystals .
  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and catalyst purity, as trace moisture can deactivate oxoammonium salts .
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) to confirm assignments .

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